molecular formula C13H18Cl2N4O B1378668 N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride CAS No. 1423031-63-3

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride

Cat. No.: B1378668
CAS No.: 1423031-63-3
M. Wt: 317.21 g/mol
InChI Key: GXEQLUKZXGILEH-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring and a pyrazolyl group attached to a propanamide moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis may begin with the formation of the aminomethylphenyl intermediate, followed by the introduction of the pyrazolyl group through a coupling reaction. The final step involves the conversion of the compound into its dihydrochloride form by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide
  • N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)butanamide

Uniqueness

N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced solubility, stability, and bioactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-pyrazol-1-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c1-10(17-7-3-6-15-17)13(18)16-12-5-2-4-11(8-12)9-14;;/h2-8,10H,9,14H2,1H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEQLUKZXGILEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)CN)N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride

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